3-(4-Chlorobenzyl)piperidine hydrochloride (CAS 1171692-94-6) is a highly processable, lipophilic heterocyclic building block widely utilized in the synthesis of central nervous system (CNS) therapeutics, analgesics, and anti-inflammatory agents . Supplied as a stable solid, this hydrochloride salt features a piperidine core substituted at the 3-position with a para-chlorinated benzyl group . This specific structural arrangement provides a chiral center for stereospecific drug development, while the chlorine atom enhances lipophilicity and metabolic stability. Its standardized salt form ensures high purity (typically ≥95%) and reliable aqueous solubility, making it an optimal intermediate for both high-throughput screening and scale-up manufacturing workflows .
Substituting 3-(4-Chlorobenzyl)piperidine hydrochloride with its free base, unchlorinated analogs, or positional isomers fundamentally alters downstream drug properties and manufacturing workflows. Utilizing the free base introduces handling challenges, as it is typically a viscous oil prone to degradation, whereas the hydrochloride salt allows for precise gravimetric dispensing and immediate aqueous dissolution . Furthermore, replacing it with the achiral 4-(4-chlorobenzyl)piperidine eliminates the stereocenter, preventing the exploration of enantiomer-specific receptor interactions critical for CNS targets . Finally, omitting the para-chloro substituent (e.g., using 3-benzylpiperidine) leaves the phenyl ring vulnerable to rapid CYP450-mediated para-hydroxylation, drastically reducing the metabolic half-life of the resulting therapeutic candidates.
The hydrochloride salt form of 3-(4-chlorobenzyl)piperidine is supplied as a stable solid, in stark contrast to the free base, which typically presents as a viscous liquid or oil. The salt form exhibits significantly enhanced aqueous solubility, facilitating direct incorporation into biological assay buffers without the need for high concentrations of organic co-solvents. Furthermore, the solid state allows for precise gravimetric weighing and automated powder dispensing during high-throughput library synthesis .
| Evidence Dimension | Physical state and handling |
| Target Compound Data | Crystalline solid, high aqueous solubility |
| Comparator Or Baseline | 3-(4-Chlorobenzyl)piperidine free base (Viscous oil, poor aqueous solubility) |
| Quantified Difference | Enables precise powder dispensing and eliminates the need for organic co-solvents in aqueous assays. |
| Conditions | Standard laboratory ambient conditions and aqueous buffer preparation |
Buyers prioritizing automated synthesis and reproducible biological screening should procure the HCl salt to avoid the handling errors and solvent artifacts associated with the free base.
The placement of the chlorobenzyl group at the 3-position of the piperidine ring generates a chiral center, distinguishing it from the achiral 4-(4-chlorobenzyl)piperidine isomer. This structural asymmetry allows medicinal chemists to perform chiral resolution or asymmetric synthesis to isolate specific enantiomers. In CNS drug discovery, targeting receptors such as GPCRs or monoamine transporters often requires precise 3D spatial arrangements; the 3-substituted scaffold provides distinct spatial vectors that can be optimized for enantiomer-specific affinity, whereas the 4-substituted analog offers only a single, symmetrical conformation.
| Evidence Dimension | Stereochemical complexity |
| Target Compound Data | Chiral center at C3, allows enantiomeric separation |
| Comparator Or Baseline | 4-(4-Chlorobenzyl)piperidine (Achiral, symmetrical) |
| Quantified Difference | Provides two distinct stereoisomeric vectors for SAR optimization instead of one. |
| Conditions | Structure-activity relationship (SAR) profiling in receptor binding assays |
Procurement of the 3-substituted isomer is essential for discovery programs that require chiral optimization to maximize target affinity and minimize off-target effects.
The inclusion of the chlorine atom at the para position of the benzyl ring significantly alters the pharmacokinetic profile of downstream derivatives compared to the unsubstituted 3-benzylpiperidine. The strong carbon-chlorine bond effectively blocks CYP450-mediated para-hydroxylation, a common and rapid metabolic degradation pathway for aromatic rings. Additionally, the chlorobenzyl group increases the overall lipophilicity of the molecule, which is a critical parameter for enhancing blood-brain barrier (BBB) penetration in neuroactive compounds .
| Evidence Dimension | Metabolic vulnerability and lipophilicity |
| Target Compound Data | Para-position blocked by Cl, higher lipophilicity |
| Comparator Or Baseline | 3-Benzylpiperidine (Para-position open to hydroxylation, lower lipophilicity) |
| Quantified Difference | Prevents rapid Phase I metabolism at the para position and increases BBB permeability. |
| Conditions | In vivo pharmacokinetic modeling and hepatic microsome stability assays |
Selecting the chlorinated building block directly translates to longer half-lives and better CNS exposure for the synthesized drug candidates.
The compound's lipophilic chlorobenzyl group and chiral piperidine core make it an ideal starting material for developing neuroactive drugs, including analgesics and treatments for mood disorders. The high aqueous solubility of the hydrochloride salt ensures smooth integration into early-stage biological screening assays .
Because the 3-position substitution creates a stereocenter, this building block is specifically suited for SAR campaigns that require enantiomeric resolution. It allows chemists to synthesize and evaluate distinct stereoisomers to optimize receptor binding affinity and selectivity, a critical step in modern pharmaceutical development .
Beyond pharmaceuticals, the robust metabolic stability provided by the para-chloro substituent makes this intermediate highly valuable in the synthesis of specialty agrochemicals. The chlorine atom prevents rapid environmental or biological degradation, ensuring prolonged efficacy of the active ingredients .